molecular formula C48H82O18 B10817873 11-Deoxymogroside IIIE

11-Deoxymogroside IIIE

Cat. No.: B10817873
M. Wt: 947.2 g/mol
InChI Key: VBXCGAFICHYWFL-KRPGNBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Deoxymogroside IIIE involves complex chemical reactions due to its intricate structure. The primary method of preparation is through biotransformation, where enzymes are used to convert precursor molecules into the desired compound . This method is preferred due to its specificity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves extraction from the dried powder of Siraitia grosvenorii using solvents like ethanol. The extract is then purified to isolate the specific mogrosides, including this compound .

Chemical Reactions Analysis

Types of Reactions

11-Deoxymogroside IIIE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and sweetness levels .

Scientific Research Applications

11-Deoxymogroside IIIE has a wide range of scientific research applications:

    Chemistry: Used as a natural sweetener in food chemistry due to its intense sweetness.

    Biology: Studied for its antioxidative and anti-inflammatory properties.

    Medicine: Investigated for its potential in blood glucose modulation and as a therapeutic agent for diabetes.

    Industry: Used in the production of natural sweeteners and health supplements

Mechanism of Action

The mechanism of action of 11-Deoxymogroside IIIE involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

11-Deoxymogroside IIIE is unique among mogrosides due to its specific structure and biological activities. Similar compounds include:

  • 11-Deoxymogroside V
  • 11-Deoxyisomogroside V
  • 11-Deoxymogroside VI

These compounds share similar structural features but differ in their glycosylation patterns and biological activities .

Properties

Molecular Formula

C48H82O18

Molecular Weight

947.2 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1

InChI Key

VBXCGAFICHYWFL-KRPGNBASSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C

Origin of Product

United States

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